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Compound of Interest

Compound Name: XYLIDINE

Cat. No.: B576407

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
dimethyl-m-xylidine (also known as 3,5,N,N-Tetramethylaniline), a compound of interest in
various chemical and pharmaceutical research fields. The following sections detail the analysis
of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data,
offering insights into its molecular structure and properties.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of N,N-dimethyl-m-xylidine.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm~—2) Intensity Assignment

C-H Stretch (Aliphatic - CHs

2950-2800 Strong
groups)
1600-1450 Medium-Strong C=C Stretch (Aromatic Ring)
1350-1250 Strong C-N Stretch (Aromatic Amine)
C-H Bend (Aromatic - Out-of-
850-750 Strong

plane)
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Note: IR data is based on typical values for similar aromatic amine structures.

Table 2: *H Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Ar-H (para to
~6.5 Singlet 1H
N(CHs)2)
) Ar-H (ortho to
~6.4 Singlet 2H
N(CHs)2)
~2.9 Singlet 6H N(CHs)2
~2.3 Singlet 6H Ar-CHs

Solvent: CDCIls. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[1]

Table 3: *C Nuclear Magnetic Resonance (NMR)

Spectroscopy Data

Chemical Shift (6, ppm) Assignment

~150 Aromatic C-N

~138 Aromatic C-CHs
~120 Aromatic C-H (para)
~112 Aromatic C-H (ortho)
~40 N(CHs)2

~21 Ar-CHs

Solvent: CDCIls. Data is referenced from typical values for N,N-dimethyl-3,5-xylidine.[2]

Table 4: Mass Spectrometry (MS) Data

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b576407?utm_src=pdf-body
https://spectrabase.com/spectrum/GeB93Ev9EWi
https://www.benchchem.com/product/b576407?utm_src=pdf-body
https://spectrabase.com/spectrum/B06Mq6eXgBq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Assighment

149 100 [M]* (Molecular lon)
148 80-90 [M-HJ*

134 50-60 [M-CHs]*

106 30-40 [M-N(CHs)2]*

Note: Fragmentation patterns are predicted based on the structure and common fragmentation
pathways for aromatic amines.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

o Sample Preparation: A small drop of neat N,N-dimethyl-m-xylidine liquid is placed between
two potassium bromide (KBr) salt plates to create a thin capillary film.

o Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm~1). A
background spectrum of the clean KBr plates is first acquired and automatically subtracted
from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.

» Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both H
and 3C NMR.

o Sample Preparation: Approximately 10-20 mg of N,N-dimethyl-m-xylidine is dissolved in
~0.7 mL of deuterated chloroform (CDCls). A small amount of tetramethylsilane (TMS) may
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be added as an internal standard (O ppm). The solution is then transferred to a 5 mm NMR
tube.

'H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a
90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 free
induction decays (FIDs).

e 13C NMR Data Acquisition: A proton-decoupled pulse sequence (e.g., inverse-gated
decoupling) is employed to obtain a spectrum with singlets for each unique carbon
environment. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.qg.,
1024 or more) are typically required due to the lower natural abundance and smaller
gyromagnetic ratio of the 3C nucleus.

o Data Analysis: The acquired FIDs are Fourier transformed. The resulting spectra are phased
and baseline corrected. Chemical shifts are referenced to TMS. For *H NMR, the integration
values (relative number of protons) and splitting patterns (multiplicity) are analyzed. For 13C
NMR, the chemical shifts of the singlets are correlated with the different carbon
environments in the molecule.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

o Sample Preparation: A dilute solution of N,N-dimethyl-m-xylidine is prepared in a volatile
organic solvent such as dichloromethane or methanol.

o Data Acquisition: The sample is injected into the GC, where it is vaporized and separated
from any impurities. The separated compound then enters the mass spectrometer's ion
source. Electron lonization (El) at 70 eV is a standard method for generating positive ions.
The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z),
typically from 40 to 400 amu.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions against
their m/z values. The peak with the highest m/z is typically the molecular ion ([M]*), which
confirms the molecular weight of the compound. Other peaks in the spectrum represent
fragment ions, and their analysis provides structural information.
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Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes.
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Caption: Workflow for FTIR Spectroscopic Analysis.
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Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for Mass Spectrometry Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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